molecular formula C19H21N5O2S B12040344 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618414-23-6

2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12040344
CAS No.: 618414-23-6
M. Wt: 383.5 g/mol
InChI Key: JZVTWDYBIZGTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with an appropriate thiol compound.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or catalytic properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are crucial for cellular processes.

    Pathways Involved: It could modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole, which have antimicrobial properties.

    Triazole Derivatives: Compounds like fluconazole, which are used as antifungal agents.

    Pyridine Derivatives: Compounds such as nicotinamide, which play a role in metabolic processes.

Uniqueness

2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a thioether linkage, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

618414-23-6

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-4-24-18(14-7-5-6-10-20-14)22-23-19(24)27-12-17(25)21-15-11-13(2)8-9-16(15)26-3/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

JZVTWDYBIZGTID-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.